molecular formula C29H28N2O B14932220 (4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone

(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone

Cat. No.: B14932220
M. Wt: 420.5 g/mol
InChI Key: IZSHLKRTCGSDGO-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a quinoline moiety, and a benzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the piperidine and quinoline intermediates. One common method involves the reaction of 4-benzylpiperidine with 2-(4-methylphenyl)-4-quinolinecarboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of (4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated piperidine or quinoline rings.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the quinoline moiety.

    2-(4-Methylphenyl)-4-quinolinecarboxylic acid: Contains the quinoline and methylphenyl groups but lacks the piperidine ring.

Uniqueness

(4-BENZYLPIPERIDINO)[2-(4-METHYLPHENYL)-4-QUINOLYL]METHANONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H28N2O

Molecular Weight

420.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(4-methylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C29H28N2O/c1-21-11-13-24(14-12-21)28-20-26(25-9-5-6-10-27(25)30-28)29(32)31-17-15-23(16-18-31)19-22-7-3-2-4-8-22/h2-14,20,23H,15-19H2,1H3

InChI Key

IZSHLKRTCGSDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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